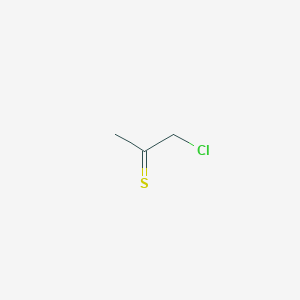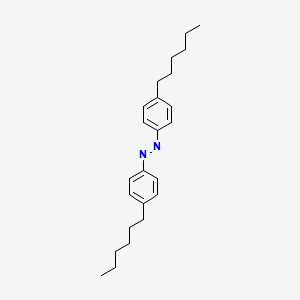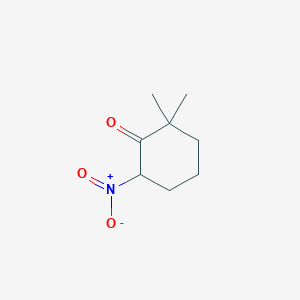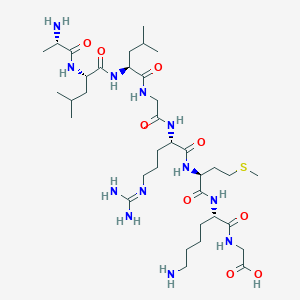![molecular formula C13H12O5 B14275135 7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one CAS No. 126606-18-6](/img/structure/B14275135.png)
7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Osthol is a natural coumarin compound found in various plants, including Cnidium monnieri and Angelica archangelica.
- Its chemical formula is C15H14O4, and it has a molecular weight of 258.273 g/mol .
- Osthol exhibits interesting biological activities, making it relevant for scientific research.
Preparation Methods
- Osthol can be synthesized through various routes, including:
Isopentenyl Coumarin Synthesis: Starting from 3-methyl-2-buten-1-ol, the compound undergoes cyclization to form osthol.
Epoxide Ring Opening: The oxirane ring (epoxide) in osthol can be opened using various nucleophiles, such as methoxide or hydroxide ions.
Industrial Production: While not widely produced industrially, osthol can be extracted from natural sources or synthesized in the lab.
Chemical Reactions Analysis
- Osthol undergoes several reactions:
Ring Opening: The oxirane ring can open under basic conditions, leading to the formation of the compound.
Oxidation: Osthol can be oxidized to form various derivatives.
Substitution: Nucleophilic substitution reactions occur at the oxirane carbon.
- Common reagents include bases (e.g., sodium methoxide) and oxidizing agents (e.g., potassium permanganate).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Osthol has shown potential in traditional medicine for various purposes, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects.
Dermatology: It may be useful in treating skin disorders due to its anti-inflammatory properties.
Neuroprotection: Osthol exhibits neuroprotective effects in some studies.
Antifungal Activity: It has been investigated as an antifungal agent.
Mechanism of Action
- Osthol’s mechanisms are not fully understood, but it likely interacts with various molecular targets.
- It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- Osthol is structurally related to other coumarins, such as osthole (7-methoxy-8-isopentenylcoumarin) and 2-methoxy-8-oxiran-2-yl-1,5-naphthyridine .
- Its unique features include the oxirane ring and methoxy group.
Properties
CAS No. |
126606-18-6 |
|---|---|
Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
7-methoxy-8-(oxiran-2-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C13H12O5/c1-15-10-4-2-8-3-5-11(14)18-12(8)13(10)17-7-9-6-16-9/h2-5,9H,6-7H2,1H3 |
InChI Key |
CHJWGVGXEZPWHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14275053.png)

![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)


![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
![4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid](/img/structure/B14275126.png)

![6-(4-Methylphenyl)thieno[2,3-c]furan](/img/structure/B14275138.png)
![6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal](/img/structure/B14275139.png)

